molecular formula C11H12ClN3O2 B1521987 N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1193388-99-6

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No.: B1521987
CAS No.: 1193388-99-6
M. Wt: 253.68 g/mol
InChI Key: MWTOWMWSKXPUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of aminophenol . Aminophenols are organic compounds that are used as intermediates in the synthesis of dyes, pharmaceuticals, and rubber antioxidants .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

Research has demonstrated the utility of molecular imaging agents in diagnosing Alzheimer's Disease (AD) by identifying amyloid accumulation in the brain. One study used PET imaging with N-methyl-[11C]2-(4′:-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) to reveal increased tracer uptake in several brain regions of AD patients, indicative of amyloid accumulation. This voxel-based analysis provided insights into the distribution and phases of amyloid pathology previously documented in postmortem studies (Kemppainen et al., 2006).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of various compounds, including vasodilators and receptor antagonists, have been studied across different species, including humans. For example, the pharmacokinetics of nicardipine hydrochloride, a potent vasodilator, were explored after oral and intravenous dosage to rats, dogs, monkeys, and humans, demonstrating the drug's systemic availability and metabolism (Higuchi & Shiobara, 1980).

Safety and Hazards

Aminophenols are considered hazardous and can cause a variety of health effects, including genetic defects and harm if swallowed or inhaled . They are also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTOWMWSKXPUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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